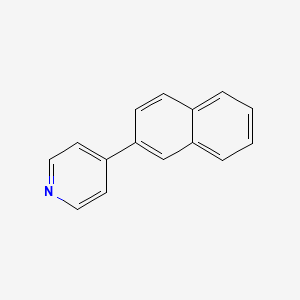

4-(2-Naphthyl)pyridine

Description

4-(2-Naphthyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 4-position with a 2-naphthyl group. This structure confers unique electronic and steric properties, making it valuable in supramolecular chemistry, photochemistry, and materials science. Its protonated form, 4-(2-Naphthyl)pyridinium perchlorate, exhibits distinct spectral and binding behaviors, particularly in host-guest interactions with cyclodextrins . The compound’s synthesis often involves multi-step processes, such as the elaboration of ethylidenemalononitrile derivatives into pyridine rings, as demonstrated in the conversion of DDNP (a positron emission tomography probe precursor) .

Properties

CAS No. |

111876-50-7 |

|---|---|

Molecular Formula |

C15H11N |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-naphthalen-2-ylpyridine |

InChI |

InChI=1S/C15H11N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-11H |

InChI Key |

XNYBCXGYJYRPQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of naphthalene with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Another method involves the Pinner synthesis, where the ethylidenemalononitrile side-chain in {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) is elaborated into a substituted pyridine ring in a two-step process . This method is particularly useful for preparing derivatives of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction, due to its efficiency and mild conditions, is a promising candidate for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthylpyridine oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as naphthylpyridine hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include naphthylpyridine oxides, hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Naphthyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Derivatives of this compound are used as fluorescent probes for imaging and diagnostic purposes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in biological applications, it can bind to protein aggregates in the central nervous system, which is useful for imaging and diagnosing neurodegenerative diseases . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects on Aromatic Systems

- 4-(2-Phenylethyl)pyridine (C₁₃H₁₃N, MW 183.25): Features a phenylethyl group instead of naphthyl, reducing π-conjugation and steric bulk. This alters its binding affinity with cyclodextrins compared to 4-(2-Naphthyl)pyridine .

- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-Yl)-1-(4-Substituted Phenyl)pyridine: Incorporates chloro and substituted phenyl groups, enhancing electronic diversity. Such derivatives exhibit antimicrobial activity due to electron-withdrawing groups like -NO₂ and -Br .

B. Functional Group Modifications

- 4-(2-Aminoethyl)pyridine: The aminoethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This contrasts with this compound’s hydrophobic nature .

- 4-(2-Hydroxyethylamino)-pyridine: The hydroxyethylamino group further increases polarity, making it suitable for biomedical applications like enzyme inhibition .

Physical and Spectral Properties

Table 1: Key Physical Properties

Key Observations :

- Melting Points: Derivatives with nitro (-NO₂) or bromo (-Br) substituents (e.g., compounds) show higher melting points (268–287°C) due to increased intermolecular forces .

- Spectral Signatures :

A. Host-Guest Interactions

- This compound forms stable inclusion complexes with cyclodextrins (logK = 1.5–2.7), outperforming its ionic counterparts (e.g., protonated or methylated derivatives) due to favorable hydrophobic interactions .

- In contrast, imidazo[1,2-a]pyridine derivatives (e.g., 2-thiophenyl variants) prioritize regioselective arylations, highlighting divergent reactivity profiles .

B. Photochemical Behavior

- Under acidic conditions, this compound derivatives undergo stereoselective [2+2] photodimerization (syn HT dimers, >90% selectivity) via cation-π interactions. Neutral conditions yield lower selectivity and efficiency .

- Similar compounds like naphthylvinylpyridines also exhibit pH-dependent absorption shifts, though their dimerization pathways differ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.